NH2-KLGADTDGEQDQHMTYGGQ-COOH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

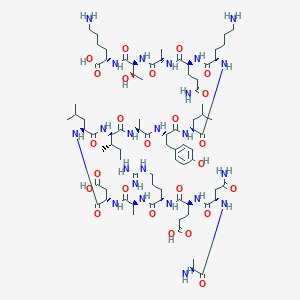

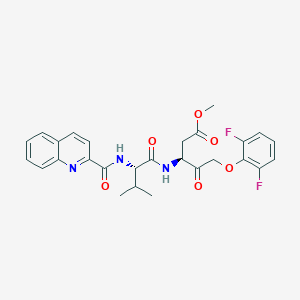

NH2-QGGYTMHQDQEGDTDAGLK-COOH is a synthetic peptide chain with an amine group attached to lysine and an carboxyl group attached to glutamine.

Scientific Research Applications

Intracellular Trafficking and Toxicity of Nanoparticles

- Study: Manshian et al. (2017) explored the impact of nanoparticles with varying surface functionalities, including NH2 and COOH moieties, on intracellular uptake and toxicity. They found differences in the trafficking and toxicity of NH2-functionalized quantum dots compared to COOH-functionalized ones, which has implications for biomedical applications (Manshian et al., 2017).

Chemical Reactions in Interstellar Ice Analogues

- Study: Fedoseev et al. (2016) conducted experiments simulating interstellar chemistry, where NH2 played a critical role in forming species with N-C bonds. This research offers insights into the chemical processes in space and the formation of complex organic molecules (Fedoseev et al., 2016).

Matrix-Assisted Laser Desorption/Ionization

- Study: Huang et al. (2020) discussed the development of novel anthranilic acid derivatives, including COOH-NH2, for MALDI-TOF mass spectrometry applications. This highlights the role of such compounds in enhancing the analysis of biomolecules (Huang et al., 2020).

Surface Functionalization for Biomaterials

- Study: Mussano et al. (2017) investigated the biological effects of titanium surfaces modified with amine (NH2) and carboxylic/esteric (COOH) functionalities. Their findings are significant for biomedical applications, particularly in improving the interaction between biomaterials and biological systems (Mussano et al., 2017).

Thermal Decomposition and Reaction Mechanisms

- Study: Klippenstein et al. (2009) focused on the thermal decomposition of NH2OH and its subsequent reactions, providing valuable information on high-temperature chemical processes and the formation of OH radicals (Klippenstein et al., 2009).

Fluorescent Emission from Carbon Quantum Dots

- Study: Tang et al. (2019) explored how functional group modulation, including NH2 and COOH, affects the fluorescence of carbon quantum dots. This research contributes to the understanding of optical properties in nanomaterials (Tang et al., 2019).

Antibacterial Activity of Peptide Nanotubes

- Study: Porter et al. (2018) demonstrated the antibacterial activity of diphenylalanine peptide nanotubes with different terminal groups, including NH2 and COOH. This research is significant for developing new antimicrobial technologies (Porter et al., 2018).

properties

Molecular Formula |

C₈₃H₁₂₇N₂₅O₃₄S |

|---|---|

Molecular Weight |

2051.11 |

InChI |

InChI=1S/C83H127N25O34S/c1-37(2)25-50(102-70(128)44(85)9-7-8-23-84)71(129)92-34-60(116)95-38(3)69(127)101-55(30-66(125)126)80(138)108-68(40(5)110)82(140)106-53(28-64(121)122)73(131)93-35-62(118)96-45(17-21-63(119)120)74(132)98-46(14-18-56(86)112)76(134)104-54(29-65(123)124)79(137)99-47(15-19-57(87)113)75(133)103-52(27-42-31-89-36-94-42)78(136)100-48(22-24-143-6)77(135)107-67(39(4)109)81(139)105-51(26-41-10-12-43(111)13-11-41)72(130)91-32-59(115)90-33-61(117)97-49(83(141)142)16-20-58(88)114/h10-13,31,36-40,44-55,67-68,109-111H,7-9,14-30,32-35,84-85H2,1-6H3,(H2,86,112)(H2,87,113)(H2,88,114)(H,89,94)(H,90,115)(H,91,130)(H,92,129)(H,93,131)(H,95,116)(H,96,118)(H,97,117)(H,98,132)(H,99,137)(H,100,136)(H,101,127)(H,102,128)(H,103,133)(H,104,134)(H,105,139)(H,106,140)(H,107,135)(H,108,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,141,142) |

InChI Key |

DTPOZUWLLSLAFQ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)

![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)